(2R,2'R)-1,1'-BIS(6-METHYL-2-PYRIDINYLMETHYL)-2,2'-BIPYRROLIDINE TETRAHYDROCHLORIDE
Overview
Description
(2R,2’R)-1,1’-BIS(6-METHYL-2-PYRIDINYLMETHYL)-2,2’-BIPYRROLIDINE TETRAHYDROCHLORIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyrrolidine core with pyridinylylmethyl groups, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’R)-1,1’-BIS(6-METHYL-2-PYRIDINYLMETHYL)-2,2’-BIPYRROLIDINE TETRAHYDROCHLORIDE typically involves multiple steps, including the formation of the bipyrrolidine core and subsequent functionalization with pyridinylylmethyl groups. Common synthetic routes may include:
Formation of Bipyrrolidine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,2’R)-1,1’-BIS(6-METHYL-2-PYRIDINYLMETHYL)-2,2’-BIPYRROLIDINE TETRAHYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R,2’R)-1,1’-BIS(6-METHYL-2-PYRIDINYLMETHYL)-2,2’-BIPYRROLIDINE TETRAHYDROCHLORIDE has diverse applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,2’R)-1,1’-BIS(6-METHYL-2-PYRIDINYLMETHYL)-2,2’-BIPYRROLIDINE TETRAHYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R,2’R)-1,1’-BIS(2-PYRIDINYLMETHYL)-2,2’-BIPYRROLIDINE
- (2R,2’R)-1,1’-BIS(4-METHYL-2-PYRIDINYLMETHYL)-2,2’-BIPYRROLIDINE
Uniqueness
Compared to similar compounds, (2R,2’R)-1,1’-BIS(6-METHYL-2-PYRIDINYLMETHYL)-2,2’-BIPYRROLIDINE TETRAHYDROCHLORIDE exhibits distinct properties due to the presence of methyl groups at the 6-position of the pyridine rings. This structural variation can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
2-methyl-6-[[(2R)-2-[(2R)-1-[(6-methylpyridin-2-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;tetrahydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4.4ClH/c1-17-7-3-9-19(23-17)15-25-13-5-11-21(25)22-12-6-14-26(22)16-20-10-4-8-18(2)24-20;;;;/h3-4,7-10,21-22H,5-6,11-16H2,1-2H3;4*1H/t21-,22-;;;;/m1..../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSAWWIIHCCUJE-KGRCRCTKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCCC2C3CCCN3CC4=CC=CC(=N4)C.Cl.Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)CN2CCC[C@@H]2[C@H]3CCCN3CC4=CC=CC(=N4)C.Cl.Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34Cl4N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746345 | |
Record name | (2R)-1,1'-Bis[(6-methylpyridin-2-yl)methyl]-2,2'-bipyrrolidine--hydrogen chloride (1/4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228077-94-8 | |
Record name | (2R)-1,1'-Bis[(6-methylpyridin-2-yl)methyl]-2,2'-bipyrrolidine--hydrogen chloride (1/4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1228077-94-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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